1-(1-Ethynylcyclobutyl)-4-fluorobenzene
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Overview
Description
1-(1-Ethynylcyclobutyl)-4-fluorobenzene is an organic compound that features a cyclobutyl ring substituted with an ethynyl group and a fluorobenzene moiety
Preparation Methods
The synthesis of 1-(1-Ethynylcyclobutyl)-4-fluorobenzene typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a series of cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkynylation reaction, often using reagents such as acetylene or its derivatives.
Attachment of the Fluorobenzene Moiety: The final step involves the coupling of the cyclobutyl-ethynyl intermediate with a fluorobenzene derivative, typically through a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
1-(1-Ethynylcyclobutyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The fluorobenzene moiety can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Ethynylcyclobutyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Ethynylcyclobutyl)-4-fluorobenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the fluorobenzene moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(1-Ethynylcyclobutyl)-4-fluorobenzene can be compared with similar compounds such as:
2-(1-Ethynyl-cyclobutyl)-pyridine: This compound features a pyridine ring instead of a fluorobenzene moiety.
1-Ethynylcyclohexanol: This compound has a cyclohexanol ring instead of a cyclobutyl ring.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11F |
---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
1-(1-ethynylcyclobutyl)-4-fluorobenzene |
InChI |
InChI=1S/C12H11F/c1-2-12(8-3-9-12)10-4-6-11(13)7-5-10/h1,4-7H,3,8-9H2 |
InChI Key |
NDMLIZUSSDXVTR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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